
(2S,3S)-2,3-dihydroxy-N,N'-diphenylbutanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide is a chiral compound with significant importance in various scientific fields. This compound is characterized by its two hydroxyl groups and two phenyl groups attached to a butanediamide backbone. The stereochemistry of the compound, denoted by (2S,3S), indicates the specific spatial arrangement of its atoms, which is crucial for its biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a chiral catalyst. For example, the reduction of a 2-chloro-3-hydroxy ester compound using carbonyl reductase from Lactobacillus fermentum can yield the desired product . The reaction conditions often include the use of a hydrogen donor and cofactor, and the process is carried out under controlled temperature and pH to optimize yield and purity.
Industrial Production Methods
Industrial production of (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide may involve large-scale fermentation processes using genetically engineered microorganisms. These processes are designed to be environmentally friendly and cost-effective, with high substrate concentrations and product yields. The use of biocatalysts and engineered bacteria can simplify the production process and make it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and amide functional groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups, using reagents like alkyl halides or acyl chlorides. These reactions often require the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce diols or diamines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology: The compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicinal chemistry, (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide is explored for its potential therapeutic properties. It can be used in the design and synthesis of new drugs with specific stereochemical requirements.
Industry: The compound’s unique properties make it suitable for use in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes by fitting into their active sites and modulating their activity. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-dihydroxy-N,N’-diphenylbutanediamide: This enantiomer has the opposite stereochemistry and may exhibit different biological and chemical properties.
(2S,3S)-2,3-dihydroxybutanediamide: Lacks the phenyl groups, which can significantly alter its reactivity and applications.
(2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamine:
Uniqueness
The uniqueness of (2S,3S)-2,3-dihydroxy-N,N’-diphenylbutanediamide lies in its specific stereochemistry and the presence of both hydroxyl and phenyl groups. These features contribute to its distinct reactivity and make it a valuable compound for various scientific and industrial applications. Its ability to participate in stereoselective reactions and its potential therapeutic properties further highlight its importance in research and development.
Eigenschaften
CAS-Nummer |
475115-18-5 |
|---|---|
Molekularformel |
C16H16N2O4 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dihydroxy-N,N'-diphenylbutanediamide |
InChI |
InChI=1S/C16H16N2O4/c19-13(15(21)17-11-7-3-1-4-8-11)14(20)16(22)18-12-9-5-2-6-10-12/h1-10,13-14,19-20H,(H,17,21)(H,18,22)/t13-,14-/m0/s1 |
InChI-Schlüssel |
RMACBBOFZDWABJ-KBPBESRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)NC2=CC=CC=C2)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


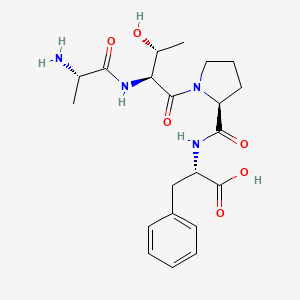
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)
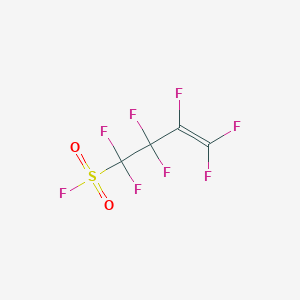

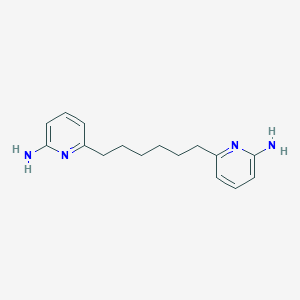
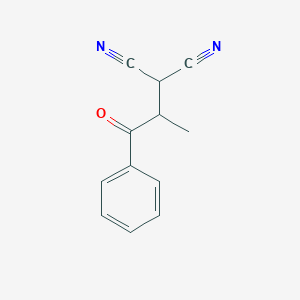
![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
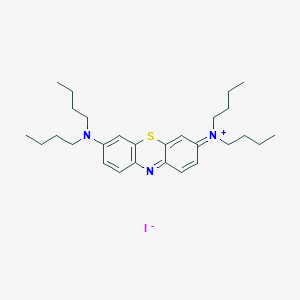
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
